(S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole
Overview
Description
Scientific Research Applications
Synthesis and Structural Analysis
- (S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole has been utilized in the synthesis and structural analysis of various complexes. For example, its use in the synthesis of palladium complexes and their crystal and solution structures was studied, showing interesting conformational stability and coordination behavior (Baltzer et al., 1996).
Coordination Chemistry
- The compound has significant applications in coordination chemistry. It has been used in the synthesis of phosphinooxazoline ligands for lanthanide coordination, demonstrating versatile chelating properties and influencing the electronic and structural properties of the resultant complexes (Pailloux et al., 2011).
Catalytic Behavior
- The phosphinooxazoline ligands derived from this compound have been investigated for their catalytic properties, particularly in ethylene oligomerization. The molecular structure of derivatives and their corresponding nickel complexes show notable influences on their catalytic behavior (Speiser et al., 2004).
Diastereoselective Coordination
- The compound is also used in the synthesis of planarly chiral ligands and their diastereoselective coordination in metal complexes. This application is crucial in asymmetric synthesis and catalysis, where the chirality of the ligands plays a significant role in determining the stereoselectivity of reactions (Štěpnička, 2002).
Trinuclear Complexes
- Research has been conducted on trinuclear iridium hydride clusters incorporating this compound as a ligand. These studies provide insights into the structural aspects of the complexes and their potential applications in catalysis, although these specific complexes showed inactivity as hydrogenation catalysts (Smidt et al., 2003).
Iron Complex Synthesis
- The compound is also involved in the synthesis of new phosphinooxazoline chelate complexes of iron, contributing to the understanding of the steric and electronic properties of these iron complexes and their potential applications in various catalytic processes (Sedinkin et al., 2008).
Antibacterial Studies
- In the field of bioinorganic chemistry, derivatives of this compound have been synthesized and tested for their antibacterial properties, indicating potential applications in developing new antimicrobial agents (Al-Sabti et al., 2010).
properties
IUPAC Name |
diphenyl-[2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24NOP/c1-18(2)22-17-26-24(25-22)21-15-9-10-16-23(21)27(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-16,18,22H,17H2,1-2H3/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQSAXROROGQEE-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24NOP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403391 | |
Record name | (-)(4S)-2-[2-(Diphenylphosphino)phenyl]-4-(2-propyl)oxazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole | |
CAS RN |
148461-14-7 | |
Record name | (4S)-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-1,3-oxazoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=148461-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (-)(4S)-2-[2-(Diphenylphosphino)phenyl]-4-(2-propyl)oxazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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